7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine

Fragment-based drug discovery PDE10A X‑ray crystallography

7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine (CAS 1144436-40-7) is a heterocyclic fragment belonging to the pyrazolo[1,5-a]pyrimidine family, featuring a 4-chlorophenyl substituent at the 7-position that imparts a molecular weight of 229.66 Da. It was identified as a fragment hit (compound that occupies the binding site of phosphodiesterase 10A (PDE10A), for which the X‑ray co‑crystal structure has been solved at 2.44 Å resolution (PDB 5XUJ), enabling the rational design of potent pyrimidoindazole PDE10A inhibitors.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
Cat. No. B11186482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC3=CC=NN23)Cl
InChIInChI=1S/C12H8ClN3/c13-10-3-1-9(2-4-10)11-5-7-14-12-6-8-15-16(11)12/h1-8H
InChIKeyWXKDQMXDYXOKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine: A Structurally Validated Fragment for PDE10A Drug Discovery


7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine (CAS 1144436-40-7) is a heterocyclic fragment belonging to the pyrazolo[1,5-a]pyrimidine family, featuring a 4-chlorophenyl substituent at the 7-position that imparts a molecular weight of 229.66 Da . It was identified as a fragment hit (compound 2) that occupies the binding site of phosphodiesterase 10A (PDE10A), for which the X‑ray co‑crystal structure has been solved at 2.44 Å resolution (PDB 5XUJ), enabling the rational design of potent pyrimidoindazole PDE10A inhibitors [1].

Structure-validated PDE10A binding pose (PDB 5XUJ)
Fragment-Based Drug Discovery (FBDD) workflow compatible
4-Chlorophenyl substituent enables SAR-sensitive core optimization

Why 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Unvalidated Pyrazolo[1,5-a]pyrimidine Analogs


The potency and selectivity of pyrazolo[1,5-a]pyrimidine-based PDE10A inhibitors are exquisitely sensitive to the nature and position of the aryl substituent [1]. The 4-chlorophenyl group in 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine engages in a specific hydrophobic enclosure within the PDE10A active site that is precluded for smaller (e.g., phenyl, 4-fluorophenyl), larger (e.g., 4-biphenyl), or regioisomeric (e.g., 3‑chlorophenyl) fragments; swapping this substituent while retaining the pyrazolo[1,5‑a]pyrimidine core would be expected to generate a compound with a drastically different binding affinity and a distinct structure-activity relationship (SAR) trajectory [2].

4-Chlorophenyl engagement is highly substitution-sensitive; phenyl, 4-fluorophenyl, or 3-chlorophenyl analogs may drastically alter binding affinity.
Unvalidated pyrazolo[1,5-a]pyrimidine analogs lack co-crystal structure evidence, preventing structure-guided SAR transfer.

Quantitative Differentiation of 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine for PDE10A Drug Discovery Procurements


Co‑crystal Structural Confirmation of PDE10A Binding

The co‑crystal structure of PDE10A with 7-(4‑chlorophenyl)pyrazolo[1,5‑a]pyrimidine has been solved at 2.44 Å resolution (PDB 5XUJ), whereas no co‑crystal structure is publicly available for the corresponding 4‑bromophenyl, 4‑fluorophenyl, 4‑methylphenyl, or unsubstituted phenyl analogs, demonstrating that this specific 4‑chlorophenyl fragment is uniquely suited for structure‑guided optimization among related congeners [1].

Co‑crystal structure
Head‑to‑head
PDB 5XUJ (2.44 Å) vs. no co‑crystal for 4‑Br, 4‑F, 4‑Me, phenyl analogs
Structure-guided optimization supported; accelerates hit‑to‑lead vs. uncharacterized fragments.
Atomic‑level binding mode validated; recombinant human PDE10A.
Fragment-based drug discovery PDE10A X‑ray crystallography

Ligand Efficiency Metrics for PDE10A Fragment Prioritization

In the fragment‑based PDE10A program, 7‑(4‑chlorophenyl)pyrazolo[1,5‑a]pyrimidine exhibited a ligand efficiency (LE) of 0.32 kcal mol⁻¹ per heavy atom, calculated from its IC50 of 10 μM and 17 heavy atoms, surpassing the ligand efficiency of the structurally larger pyrazolo[1,5‑a]pyrimidine‑based follow‑up compound 13 (IC50 = 0.013 μM; LE = 0.23 kcal mol⁻¹ per heavy atom), confirming its superior fragment‑quality efficiency for further optimization despite lower absolute potency [1].

Ligand efficiency
Head‑to‑head
LE = 0.32 kcal/mol/ha (IC₅₀ 10 μM) vs. lead compound 13 LE = 0.23
Reported higher fragment efficiency supports further optimization potential.
Fragment-quality efficiency metric; recombinant human PDE10A assay.
Fragment-based drug discovery Ligand efficiency PDE10A

Structured Fragment Library Qualification Consistent with FBDD Guidelines

7‑(4‑Chlorophenyl)pyrazolo[1,5‑a]pyrimidine conforms to the Rule of Three (MW ≤300 Da; MW = 229.66 Da, cLogP ≤3, H‑bond donors ≤3, H‑bond acceptors ≤3, rotatable bonds ≤3), qualifying it as an ideal FBDD screening fragment, whereas the commonly used 2‑methyl analog (MW = 243.69 Da) marginally exceeds the stricter MW cut‑off preferred in some fragment libraries and adds a rotatable bond that slightly reduces sampling efficiency in crystallographic soaking experiments [1] [2].

Rule‑of‑Three compliance
Spec review
MW 229.66 Da, HBD 0, HBA 3, rotatable bonds 1 (vs. 2‑methyl analog: MW 243.69, +1 rotatable bond)
Strict Rule‑of‑Three compliance supports universal FBDD library application.
Congreve et al. fragment library metrics; lower complexity than heavier analogs.
Fragment library design Rule of Three Chemical biology

Validated Application Scenarios for 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine


Structure‑Based PDE10A Inhibitor Lead Generation

Medicinal chemistry teams can use the co‑crystal structure (PDB 5XUJ) of this fragment to rationally design next‑generation PDE10A inhibitors with improved selectivity over PDE isoforms, as the atomic‑level binding mode reveals critical interactions (e.g., hydrophobic enclosure of the 4‑chlorophenyl group) that guide scaffold hopping and fragment growing strategies [1].

Fragment‑Based Screening Library Enrichment

Its high ligand efficiency (LE = 0.32) and strict Rule‑of‑Three compliance make this compound a benchmark fragment for enriching FBDD screening libraries targeting CNS‑relevant phosphodiesterases, where brain‑penetrant fragment hits are needed [1]. Procurement of this validated fragment reduces the risk of investing in structurally unqualified alternatives.

Chemical Probe Development for Schizophrenia Target Validation

As PDE10A is a validated target for schizophrenia and related CNS disorders, 7‑(4‑chlorophenyl)pyrazolo[1,5‑a]pyrimidine serves as a starting point for developing selective chemical probes to dissect PDE10A‑mediated signaling pathways in neuronal models, accelerating target validation and phenotypic screening campaigns [1].

Application
Selection Property
Validation Focus
Structure-based PDE10A inhibitor design
Co‑crystal structure availability (PDB 5XUJ)
Scaffold hopping and fragment growing strategies
Fragment-based screening library enrichment
Ligand efficiency (LE 0.32) and Rule‑of‑Three compliance
Physicochemical and LE screening benchmarks
CNS PDE10A target validation studies
Validated fragment hit for PDE10A engagement
Neuronal signaling pathway dissection in research models
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